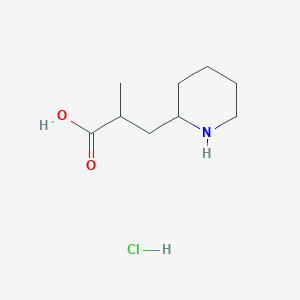

2-Methyl-3-(piperidin-2-yl)propanoic acid hydrochloride

Descripción

2-Methyl-3-(piperidin-2-yl)propanoic acid hydrochloride is a piperidine-containing carboxylic acid derivative with a hydrochloride salt. It is structurally characterized by a propanoic acid backbone substituted with a methyl group at position 2 and a piperidin-2-yl group at position 3. The compound is primarily utilized as a pharmaceutical intermediate or building block in drug discovery, as evidenced by its commercial availability from suppliers like Pharmint .

Propiedades

IUPAC Name |

2-methyl-3-piperidin-2-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(9(11)12)6-8-4-2-3-5-10-8;/h7-8,10H,2-6H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOQYNBKBLGDFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909336-01-1 | |

| Record name | 2-Piperidinepropanoic acid, α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1909336-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperidin-2-yl)propanoic acid hydrochloride typically involves the reaction of 2-methyl-3-(piperidin-2-yl)propanoic acid with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then isolated and purified through crystallization or other separation techniques.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-3-(piperidin-2-yl)propanoic acid hydrochloride may involve large-scale synthesis using batch or continuous flow reactors. The process may be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-3-(piperidin-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

2-Methyl-3-(piperidin-2-yl)propanoic acid hydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

Industry: The compound is used in the production of fine chemicals and as a building block for more complex chemical entities.

Mecanismo De Acción

The mechanism of action of 2-Methyl-3-(piperidin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogues.

Structural Variations and Functional Group Impact

- Piperidine vs. Piperidine derivatives are more basic (pKa ~11) compared to morpholine (pKa ~8.4) or pyridine (pKa ~5.2), influencing solubility and receptor interactions.

- Carboxylic Acid vs. Ester/Alcohol : The carboxylic acid group in the target compound enhances water solubility and ionic interactions compared to esters (e.g., ) or alcohols (e.g., ), which are less polar.

Molecular Weight and Drug-Likeness

Actividad Biológica

Chemical Identity

2-Methyl-3-(piperidin-2-yl)propanoic acid hydrochloride, with the CAS number 1909336-01-1, is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a piperidine moiety, which is known for its diverse pharmacological properties.

The biological activity of 2-Methyl-3-(piperidin-2-yl)propanoic acid hydrochloride is primarily attributed to its interaction with various biochemical pathways. The piperidine ring enhances the compound's binding affinity to specific receptors and enzymes, potentially influencing neurotransmitter systems and metabolic processes. Research on similar piperidine derivatives suggests that these compounds can modulate receptor activity, which may lead to therapeutic effects in various conditions, including neurological disorders and metabolic syndromes .

Pharmacological Effects

- Neuropharmacological Activity : Compounds with piperidine structures have been linked to neuroprotective effects and modulation of neurotransmitter release. Studies indicate that derivatives can influence dopamine and serotonin pathways, which are crucial in treating mood disorders and neurodegenerative diseases .

- Antimicrobial Properties : Some studies have explored the antibacterial and antifungal activities of piperidine derivatives. For instance, certain analogs demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that 2-Methyl-3-(piperidin-2-yl)propanoic acid could exhibit similar properties .

- Antiproliferative Effects : Preliminary investigations into the antiproliferative activity of related compounds indicate potential applications in cancer therapy. The presence of the piperidine group may enhance the efficacy of these compounds against various cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with piperidine derivatives:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-3-(piperidin-2-yl)propanoic Acid Hydrochloride, and how can purity be maximized during synthesis?

- Methodological Answer : The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups, coupling, and salt formation. For example:

- Step 1 : Protect the amine group of a precursor (e.g., piperidine derivative) using Boc anhydride to prevent unwanted side reactions.

- Step 2 : Perform coupling reactions (e.g., with HATU or EDC) to introduce the methyl and propanoic acid moieties.

- Step 3 : Deprotect the Boc group under acidic conditions (e.g., trifluoroacetic acid).

- Step 4 : Form the hydrochloride salt by treating with HCl in a non-aqueous solvent (e.g., diethyl ether).

- Purification : Use recrystallization or preparative HPLC to achieve >95% purity. Monitor intermediates via TLC or LC-MS .

- Key Considerations : Control reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometry to minimize byproducts like unreacted starting materials or oxidized derivatives.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze , , and 2D NMR (e.g., COSY, HSQC) to verify backbone structure, stereochemistry, and substituent positions. For example, the piperidinyl proton signals should appear between δ 1.5–3.5 ppm.

- Mass Spectrometry (MS) : Use ESI-MS or HRMS to confirm molecular weight (e.g., [M+H] peak at m/z 232.1).

- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable, particularly to confirm stereochemical assignments.

- Elemental Analysis : Validate C, H, N, and Cl content (±0.4% theoretical values) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict reaction pathways and intermediates for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use Density Functional Theory (DFT) to model transition states and energy barriers for key steps (e.g., coupling or deprotection). Software like Gaussian or ORCA can optimize geometries and calculate thermodynamic parameters.

- Reaction Path Search : Employ methods like the Artificial Force Induced Reaction (AFIR) to identify low-energy pathways and competing side reactions.

- Solvent Effects : Simulate solvent interactions (e.g., using COSMO-RS) to predict solubility and reaction rates in different media.

- Validation : Compare computational results with experimental kinetic data (e.g., via HPLC monitoring) to refine models .

Q. What strategies are effective for resolving contradictions in bioactivity data across studies (e.g., varying IC values in enzyme assays)?

- Methodological Answer :

- Systematic Meta-Analysis : Compile data from multiple sources and standardize variables (e.g., assay conditions, cell lines, buffer pH).

- Dose-Response Reassessment : Reproduce assays under controlled conditions (e.g., fixed temperature, ionic strength) to isolate confounding factors.

- Statistical Tools : Apply ANOVA or Bayesian modeling to quantify variability and identify outliers.

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities independently .

Q. How can impurities in 2-Methyl-3-(piperidin-2-yl)propanoic Acid Hydrochloride be profiled, and what impact do they have on pharmacological studies?

- Methodological Answer :

- Impurity Identification : Use HPLC-MS/MS to detect and quantify byproducts (e.g., unreacted intermediates, hydrolyzed derivatives). For example, a common impurity might be the free base form due to incomplete salt formation.

- Pharmacological Impact : Test impurities in vitro (e.g., receptor binding assays) to assess off-target effects. If an impurity shows >10% activity relative to the parent compound, refine purification protocols (e.g., gradient elution in HPLC).

- Regulatory Alignment : Follow ICH Q3A guidelines for qualification thresholds (e.g., ≤0.15% for unknown impurities) .

Q. What engineering considerations are critical for scaling up synthesis while maintaining reaction efficiency and product stability?

- Methodological Answer :

- Reactor Design : Optimize mixing efficiency (e.g., using baffled reactors) to ensure homogeneity in exothermic steps.

- Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Thermal Stability : Conduct DSC/TGA analysis to determine safe operating temperatures (e.g., avoid >80°C if decomposition is observed).

- Scale-Down Experiments : Use microreactors to simulate large-scale conditions and identify mass transfer limitations .

Methodological Notes

- Safety and Storage : Store the compound at 2–8°C in airtight, light-resistant containers to prevent degradation. Use PPE (gloves, goggles) and fume hoods during handling to mitigate inhalation risks .

- Data Reproducibility : Document all reaction parameters (e.g., stirring speed, solvent grade) and share raw data (NMR spectra, chromatograms) in supplementary materials for peer review.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.